2-(4-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound 2-(4-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that is significant in various chemical syntheses and applications. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with tert-butyl and phenyl groups. This structure is a common motif in pharmaceutical intermediates and is used in the synthesis of various organic compounds.
Synthesis Analysis
The synthesis of related boronic ester compounds typically involves substitution reactions, as seen in the preparation of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate . Another example includes the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with pinacol (chloromethyl)boronate, which is a key step in the synthesis of an orthogonally protected boronic acid analog of aspartic acid . These methods highlight the versatility of boronic esters in organic synthesis, allowing for the introduction of boronate groups into various molecular frameworks.
Molecular Structure Analysis
The molecular structure of boronic ester compounds is often confirmed using spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS, as well as X-ray diffraction . Density functional theory (DFT) calculations are used to optimize the molecular structure and compare it with experimental data, ensuring the accuracy of the synthesized compounds. The crystallographic analysis provides detailed insights into the arrangement of atoms within the crystal lattice .
Chemical Reactions Analysis
Boronic esters participate in various chemical reactions due to the reactivity of the boron center. For instance, the rhodium-catalyzed hydroboration of allyl phenyl sulfone leads to the formation of a boronic ester compound . These reactions are crucial for the modification of the boronic ester framework and the introduction of functional groups that are important for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic esters are explored through DFT studies, which include the analysis of molecular electrostatic potential and frontier molecular orbitals . These studies provide information on the reactivity, stability, and electronic distribution within the molecule. The molecular electrostatic potential maps help in understanding the sites of nucleophilic and electrophilic attack, while the frontier molecular orbitals give insights into the possible interactions with other molecules.
Scientific Research Applications
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Polymerization Reagents
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Fabrication of Functionalized Silica Nanoparticles
- Field : Nanotechnology
- Application : Functionalized silica nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
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Development of Controlled Release and Targeted Delivery Devices
- Field : Biomedical Engineering
- Application : The proposed hydrogel system could find applications in a broader field of gel/drug interaction, for the development of controlled release and targeted delivery devices .
- Method : In this study, thermo-sensitive terpolymer hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm) and N-vinyl pyrrolidone (NVP) were used .
- Results : The outcomes of this application were not provided in the source .
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Synthesis of Other Compounds
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In-situ Polymerization for Lithium Metal Batteries
- Field : Energy & Environmental Science
- Application : The combined application of solid-state polymer electrolytes (SPEs) and lithium metal anode (LMA) can address challenges faced by commercialized lithium-ion batteries (LIBs), including limited energy density and insufficient safety performance .
- Method : The most promising application is the in-situ polymerization strategy, which can achieve good interfacial contact between SPEs and electrodes, significantly reducing the interfacial resistance .
- Results : The polymer solid-state lithium-metal batteries prepared by the in-situ polymerization strategy have good application prospects and potential to become the next generation of commercialized lithium batteries .
- Synthesis of 2-tert-Butyl-4-methoxyphenol
- Field : Organic Synthesis
- Application : This compound could be used in the synthesis of 2-tert-Butyl-4-methoxyphenol .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Future Directions
properties
IUPAC Name |
2-(4-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2/c1-14(2,3)12-8-10-13(11-9-12)17-18-15(4,5)16(6,7)19-17/h8-11H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWJXFQIAPLBEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373788 | |
Record name | 2-(4-tert-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
214360-66-4 | |
Record name | 4-tert-Butylphenylboronic acid pinacol ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214360-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-tert-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 214360-66-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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